molecular formula C29H25N5O6 B1674139 1-A09 CAS No. 1143579-76-3

1-A09

Cat. No.: B1674139
CAS No.: 1143579-76-3
M. Wt: 539.5 g/mol
InChI Key: XDUPIYKMBPUQSZ-UHFFFAOYSA-N
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Description

1-A09 is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and is further functionalized with triazole and morpholine groups, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-A09 typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Triazole Group:

    Attachment of the Morpholine Group: This step involves nucleophilic substitution reactions where the morpholine ring is introduced to the intermediate compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-A09 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the triazole or benzofuran rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or triazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to various hydrogenated derivatives.

Scientific Research Applications

1-A09 has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-A09 involves its interaction with specific molecular targets and pathways. The compound’s triazole and morpholine groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-A09 apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the benzofuran core, triazole ring, and morpholine group in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1143579-76-3

Molecular Formula

C29H25N5O6

Molecular Weight

539.5 g/mol

IUPAC Name

6-hydroxy-3-[1-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]triazol-4-yl]-2-phenyl-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C29H25N5O6/c35-24-15-25-22(14-21(24)29(37)38)27(28(40-25)18-4-2-1-3-5-18)23-16-34(32-31-23)17-26(36)30-19-6-8-20(9-7-19)33-10-12-39-13-11-33/h1-9,14-16,35H,10-13,17H2,(H,30,36)(H,37,38)

InChI Key

XDUPIYKMBPUQSZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=C(N=N3)C4=C(OC5=CC(=C(C=C54)C(=O)O)O)C6=CC=CC=C6

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CN3C=C(N=N3)C4=C(OC5=CC(=C(C=C54)C(=O)O)O)C6=CC=CC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

I-A09;  IA09;  IA09;  I-A-09;  IA 09; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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